Heptyl undecylenate
Description
Contemporary Significance and Research Trajectories
The contemporary significance of heptyl undecylenate in academic and industrial research is largely tied to the increasing demand for bio-based and sustainable ingredients. uu.nl It is frequently investigated as a natural substitute for silicones (like cyclomethicone and dimethicone) and mineral oils in personal care formulations. arts.ac.ukatamanchemicals.commdpi.com The research trajectory for this compound is primarily focused on characterizing its performance and functional benefits in cosmetic science.
Key research areas include:
Emollient Properties : Studies focus on its ability to provide a light, non-greasy, and smooth skin feel, unlike the heavier residues of some traditional emollients. atamanchemicals.compaulaschoice.co.ukpaulaschoice.nl Research compares its textural and rheological impact on emulsions against other emollients, such as olive oil. researchgate.netcolab.ws
Silicone Alternative : A significant research path involves evaluating its ability to mimic the sensory and functional properties of silicones, such as slip and spreadability, in both skin and hair care products. mdpi.comsquarespace.comocl-journal.org
Formulation Functionality : Investigations explore its role as a binder in pressed powder cosmetics, where it has been studied for its effect on powder cohesion and compressibility compared to dimethicone. arts.ac.uk Additionally, its function as a solubilizer for organic UV filters in sunscreen formulations is an area of active research. paulaschoice.co.ukmdpi.com Research has shown it to be a good solvent for many liquid UV filters, which can help increase the Sun Protection Factor (SPF). mdpi.com
Methodological Frameworks in Chemical Compound Investigation
The scientific investigation of this compound employs a range of established and advanced methodological frameworks to determine its synthesis, purity, and functional properties.
Synthesis and Purification : The primary method for its synthesis is the Fischer esterification of heptyl alcohol with undecylenic acid, often using an acid catalyst. tiiips.com Industrial-scale production involves optimizing this reaction in large-scale reactors, followed by purification steps like multi-stage distillation to remove unreacted materials and by-products.
Structural Characterization : To confirm the molecular structure and assess purity, researchers utilize standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) to verify ester bond formation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis, and Infrared Spectroscopy (IR) to identify functional groups.
Performance in Formulations : The functional properties of this compound within a cosmetic base are quantified using instrumental analysis. Rheological measurements (including continuous flow and oscillatory tests) and texture analysis are used to characterize attributes like viscosity, firmness, and stickiness in emulsions. researchgate.net
Computational Modeling : Advanced computational methods, such as molecular dynamics (MD) simulations, are employed to understand the structural organization and behavior of this compound in formulations at a molecular level, particularly when studying it as a silicone alternative. mdpi.com
Efficacy Testing : In the context of sunscreens, its performance is evaluated through in vitro SPF testing to measure its ability to boost the efficacy of UV filters. mdpi.com For evaluating its impact on hair, studies may involve measuring wet and dry combing forces using instruments like a tensile tester. squarespace.com
Review of Existing Scholarly Literature and Research Gaps
A review of scholarly literature confirms that this compound is well-established as a functional emollient and a viable bio-based alternative to synthetic compounds in cosmetics. arts.ac.ukocl-journal.org Studies have demonstrated its efficacy in improving the sensory profile of formulations, providing a light, powdery feel. paulaschoice.co.ukpaulaschoice.nl Research has also quantified its performance in specific applications, such as a binder in pressed powders and as a solvent in sunscreens. arts.ac.ukmdpi.com In one study, emulsions formulated with this compound were found to be less firm, less sticky, and easier to spread than those made with olive oil. researchgate.net Another study found that as a binder, it increased powder cohesion more effectively than dimethicone at certain concentrations. arts.ac.uk
Despite this body of research, several gaps can be identified:
Solvent Compatibility : While its efficacy as a solvent for some UV filters is documented, one study noted it was not a good solvent for octocrylene, suggesting a research gap in its compatibility with a broader range of cosmetic actives and excipients. mdpi.com
In-depth Mechanistic Studies : While its performance is well-documented, there is less literature on the in-depth molecular mechanisms behind its specific sensory profiles compared to various silicones. While MD simulations have been initiated, further research could provide a more detailed understanding. mdpi.com
Comparative Performance in Hair Care : Although positioned as a silicone alternative for hair care, there is a need for more comprehensive, peer-reviewed studies that quantitatively compare its effects on hair properties (e.g., shine, frizz reduction, combing force) against a wider array of silicones. squarespace.com
Research Findings and Chemical Properties
The following tables provide a summary of key data related to this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₄O₂ | tiiips.comnih.gov |
| Molecular Weight | 282.5 g/mol | tiiips.comnih.gov |
| IUPAC Name | heptyl undec-10-enoate | nih.gov |
| CAS Number | 68141-27-5 | tiiips.comnih.gov |
| Appearance | Liquid / White powder | tiiips.comalfa-chemistry.com |
| Origin | Derived from Castor Oil | tiiips.comarts.ac.uk |
Summary of Selected Research Findings
| Research Area | Key Finding | Reference |
|---|---|---|
| Emollient Performance in Emulsions | Emulsions with this compound were less firm, less sticky, and easier to spread compared to emulsions using olive oil. | researchgate.net |
| Binder in Pressed Powders | Showed better performance at increasing powder cohesion compared to dimethicone at certain concentrations. | arts.ac.uk |
| Solvent for UV Filters | Acted as a good solvent for UV filters like OM cinnamate, homosalate, and octyl salicylate, but was a poor solvent for octocrylene. | mdpi.com |
| Computational Analysis | Molecular dynamics simulations can be used as a methodological framework to study its structural organization as a silicone alternative. | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
heptyl undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMOQNHZOQGLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071189 | |
| Record name | Heptyl 10-undecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-27-5 | |
| Record name | Heptyl 10-undecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptyl undecylenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecenoic acid, heptyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Heptyl 10-undecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl undec-10-enoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HEPTYL UNDECYLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77QUB6GXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Pathways and Mechanistic Investigations
Esterification Synthesis of Heptyl Undecylenate
Catalytic Systems and Reaction Kinetics (e.g., acid catalysis, enzymatic catalysis)
The kinetics and efficiency of this compound synthesis are heavily influenced by the choice of catalyst. Both traditional acid catalysts and modern enzymatic catalysts are employed.
Acid Catalysis : Strong acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for this esterification. The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by heptyl alcohol. The reaction is reversible, and the removal of the water byproduct, often through azeotropic distillation, is crucial to shift the equilibrium towards the formation of this compound and achieve high conversion rates. google.com The kinetics of such homogeneous acid-catalyzed esterifications are typically studied as a function of temperature and molar ratios of the reactants. researchgate.net
Enzymatic Catalysis : As a greener alternative, enzymatic catalysis using lipases has been explored. researchgate.net Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), can catalyze the esterification under milder reaction conditions compared to acid catalysis. researchgate.netmdpi.com This biocatalytic approach offers high selectivity, reducing the formation of unwanted byproducts. researchgate.netiith.ac.in The enzymatic process is also an equilibrium-controlled reaction where water removal is essential. rsc.org Research into enzymatic synthesis focuses on optimizing parameters like enzyme loading, temperature, and substrate molar ratio to maximize conversion. researchgate.netrsc.org The use of enzymes aligns with green chemistry principles by offering a more sustainable and less hazardous process. iith.ac.in
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Catalysis | Sulfuric acid, p-toluenesulfonic acid | High temperatures (100-150°C), Reflux | Low cost, Fast reaction rates | Harsh conditions, Potential for side reactions, Catalyst removal required |
| Enzymatic Catalysis | Immobilized lipases (e.g., Novozym 435) | Milder temperatures (e.g., 60-80°C) mdpi.com | High selectivity, Environmentally friendly, Fewer byproducts researchgate.net | Higher catalyst cost, Slower reaction rates compared to acid catalysis |
Raw Material Derivation and Precursor Chemistry (e.g., heptyl alcohol, undecylenic acid from castor oil)
The sustainability of this compound is rooted in its precursors, which are derived from renewable plant sources, predominantly castor oil. vulcanchem.comtiiips.com
Undecylenic Acid : The primary source of undecylenic acid is the pyrolysis (thermal cracking) of castor oil or its primary component, ricinoleic acid. vulcanchem.comscispace.com When castor oil undergoes pyrolysis at high temperatures (typically 350-600°C) under vacuum, the ricinoleic acid molecule cleaves to form undecylenic acid and heptaldehyde as the main products. scispace.comnih.gov These products are then separated by fractional distillation.
Heptyl Alcohol : Heptyl alcohol can be sourced from various vegetable oils or synthesized industrially. google.com A key route that aligns with the castor oil value chain is the hydrogenation or reduction of heptaldehyde, the co-product from the pyrolysis of ricinoleic acid. scispace.com This creates a process where both precursors for this compound synthesis originate from the same bio-based feedstock.
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound requires careful control over several reaction parameters during esterification.
Temperature : The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to side reactions like dehydration or polymerization, especially in acid catalysis. biotage.com For enzymatic synthesis, an optimal temperature exists that maximizes enzyme activity without causing denaturation. mdpi.comgyrosproteintechnologies.com
Molar Ratio : The ratio of alcohol to acid can be adjusted to shift the reaction equilibrium. Using an excess of one reactant, typically the more volatile alcohol, can help drive the reaction to completion. google.com
Catalyst Concentration : The amount of catalyst must be optimized. In acid catalysis, a concentration of 0.1 to 5.0 wt% is often used. google.com For enzymatic reactions, the optimal enzyme load is determined to balance reaction speed and cost. researchgate.net
Water Removal : As an equilibrium reaction, the continuous removal of water is critical to achieving high yields. rsc.org This is commonly done using azeotropic distillation with a Dean-Stark apparatus or by carrying out the reaction under vacuum. rsc.org
Purification : After the reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and any byproducts. Common purification methods include washing, followed by fractional distillation or vacuum stripping to obtain the final high-purity ester. tiiips.com
Alternative Derivation Methodologies
Pyrolytic Decomposition Routes from Bio-based Feedstocks
Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. The pyrolysis of castor oil is the cornerstone for producing the key precursors for this compound. vulcanchem.comnih.gov
The process involves heating castor oil or, more efficiently, its methyl esters (methyl ricinoleate), in a reactor. scispace.com The high heat cleaves the C-C bond adjacent to the hydroxyl group in the ricinoleate (B1264116) chain. researchgate.net Studies have investigated various process variables to optimize the yields of undecylenic acid (or its methyl ester, methyl undecenoate) and heptaldehyde. scispace.com For example, pyrolysis of methyl ricinoleate at temperatures between 500°C and 562°C has been shown to effectively produce heptaldehyde and methyl undecenoate. researchgate.net One study achieved yields of 56.1 wt% for methyl undecenoate and 60.2 wt% for heptaldehyde at 520°C in a specialized reactor. researchgate.net
Table 2: Example Yields from Pyrolysis of Castor Oil Derivatives
| Feedstock | Temperature | Pressure / Conditions | Heptaldehyde Yield | Undecylenic Acid / Ester Yield | Reference |
|---|---|---|---|---|---|
| Castor Oil | 530°C | Continuous reactor, 25% water | 15.2% | 16.5% (Undecylenic Acid) | |
| Methyl Ester of Castor Oil | 530°C | Continuous reactor, 25% water | 20.7% | - | |
| Ricinoleic Acid | 530°C | Continuous reactor, 25% water | 15.2% | 17.8% (Undecylenic Acid) | |
| Methyl Ricinoleate | 520°C | Three-nozzle reactor | 60.2% | 56.1% (Methyl Undecenoate) | researchgate.net |
| Methyl Ricinoleate | 562°C (Pyrolysis), 500°C (Preheat) | Optimized via response surface method | 28.0% | 47.9% (Methyl Undecenoate) | researchgate.net |
Chemical Reactivity and Transformation Mechanisms
Hydrolysis of Heptyl Undecylenate
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of this compound, hydrolysis breaks the ester bond, yielding heptyl alcohol and undecylenic acid. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemistrysteps.comchemguide.co.uk The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com
A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate. Following this, a proton is transferred from the attacking water molecule to the –O-heptyl group, converting it into a better leaving group (heptyl alcohol). chemguide.co.uk The intermediate then collapses, breaking the C-O bond and expelling the heptyl alcohol molecule. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst (H₃O⁺) and forms undecylenic acid. chemguide.co.uklibretexts.org Because the reaction is in equilibrium, it can be driven to completion by using a large excess of water. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the this compound. youtube.com This addition forms a tetrahedral intermediate. masterorganicchemistry.com
Subsequently, the intermediate collapses, and the bond between the carbonyl carbon and the oxygen of the heptyl group is cleaved, resulting in the departure of the heptoxide anion (a type of alkoxide). This step forms undecylenic acid. In the basic reaction medium, the newly formed undecylenic acid, being acidic, is immediately deprotonated by the strongly basic heptoxide or another hydroxide ion. chemistrysteps.commasterorganicchemistry.com This acid-base reaction is essentially irreversible and produces a carboxylate salt (undecylenate) and heptyl alcohol. chemistrysteps.commasterorganicchemistry.com This final deprotonation step drives the entire reaction to completion. chemistrysteps.com
Hydrolytic Stability in Diverse Chemical Environments
The stability of this compound against hydrolysis is influenced by the pH of its environment. Generally, the rate of ester hydrolysis increases as the pH deviates from neutral, either into acidic or alkaline conditions. google.com Stability studies are often conducted under various temperature and pH conditions to predict degradation pathways. For instance, accelerated stability testing might involve storing the compound at elevated temperatures like 40°C and high relative humidity to observe the rate of hydrolysis.
The structure of the ester itself, particularly steric factors near the ester linkage, also plays a crucial role in its hydrolytic stability. google.com Esters with more sterically hindered alkyl groups tend to hydrolyze more slowly. google.com For example, the alkaline hydrolysis rate of isopropyl benzoate (B1203000) is significantly lower than that of ethyl benzoate due to the greater steric bulk of the isopropyl group. google.com
Transesterification Reactions
Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. scielo.org.ar For this compound, this involves reacting it with another alcohol in the presence of a catalyst to form a new ester and heptyl alcohol.
Mechanistic Studies of Ester Exchange with Co-reactants
The mechanism of transesterification can proceed under either acidic or basic catalysis.
Base-Catalyzed Transesterification: This mechanism involves a nucleophilic alkoxide ion from the co-reactant alcohol attacking the carbonyl carbon of the this compound. masterorganicchemistry.com This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the original heptoxide group to form the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the this compound, similar to acid-catalyzed hydrolysis. masterorganicchemistry.com This activates the ester for nucleophilic attack by the co-reactant alcohol. A series of protonation, deprotonation, and addition-elimination steps follow, ultimately leading to the exchange of the heptyl group with the new alkyl group from the co-reactant alcohol. masterorganicchemistry.com To favor the formation of the desired product, the co-reactant alcohol is often used as the solvent. masterorganicchemistry.com
Catalytic Systems for Transesterification Processes
A variety of catalytic systems can be employed for transesterification reactions involving undecylenic acid esters. Common catalysts include:
Homogeneous Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are frequently used. vulcanchem.com Dodecylbenzene sulfonic acid has also been studied for the esterification of undecylenic acid. nih.gov Scandium(III) triflate has also been noted as a catalyst. nih.govacs.org
Homogeneous Base Catalysts: Sodium methoxide (B1231860) is a common base catalyst for transesterification. scielo.org.arnih.govacs.org
Heterogeneous Catalysts: Solid catalysts are gaining attention due to their ease of separation and potential for reuse. Vanadium pentoxide (V₂O₅), particularly when deposited with copper, has shown promise as a selective and recyclable catalyst for the transesterification of undecenoate esters. vulcanchem.comnih.govacs.org V₂O₅ is thought to function as a Lewis acid catalyst in these reactions. acs.org Other metal oxides have also been investigated for their catalytic activity. vulcanchem.com
Enzymatic Catalysts: Lipases can be used for enzymatic catalysis, offering milder reaction conditions and higher selectivity compared to traditional chemical catalysts.
The choice of catalyst can influence reaction efficiency, selectivity, and conditions. For example, acid-catalyzed transesterification may be favored for alcohols with significant steric hindrance. scielo.org.ar
Olefinic Reactivity of the Undecylenate Moiety
The presence of a terminal C=C double bond in the undecylenate portion of this compound renders it reactive towards several classes of reagents. numberanalytics.com This reactivity is primarily governed by the electron-rich nature of the π-bond, which acts as a nucleophile in the presence of electrophiles. savemyexams.comlumenlearning.com
Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new sigma bonds. numberanalytics.comsavemyexams.com In the case of this compound, the terminal double bond readily undergoes addition reactions with electrophiles such as halogens (X₂) and hydrogen halides (HX).
The general mechanism involves a two-step process. lumenlearning.comlibretexts.org Initially, the electrophile is attacked by the electron-rich double bond, leading to the formation of a carbocation intermediate. lumenlearning.com For an asymmetrical alkene like this compound, the addition of an unsymmetrical reagent like HBr follows Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms (C11), leading to the formation of a more stable secondary carbocation at C10. savemyexams.comlibretexts.org A subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation yields the final product. lumenlearning.com
In the case of halogen addition (e.g., Br₂ or Cl₂), the reaction proceeds through a cyclic halonium ion intermediate. libretexts.orgucsb.edu The nucleophilic halide ion then attacks one of the carbons of the cyclic ion from the side opposite to the initial halogen, resulting in an anti-addition stereochemistry. libretexts.orgucsb.edu This process yields a vicinal dihalide. libretexts.org
Table 1: Electrophilic Addition Reactions of the Undecylenate Moiety
| Reagent | Intermediate | Product Type | Regioselectivity/Stereoselectivity |
|---|---|---|---|
| Hydrogen Halide (H-X) | Secondary Carbocation | Haloalkane | Markovnikov Addition |
| Halogen (X₂) | Cyclic Halonium Ion | Vicinal Dihalide | Anti-addition |
The terminal double bond of undecenoate esters presents the potential for polymerization to create long-chain polymers. However, fatty acid derivatives often exhibit low reactivity in radical polymerization processes. researchgate.net Research has shown that direct homopolymerization of monomers like methyl 10-undecenoate using typical radical initiators yields polymers in only low yields. researchgate.net
To overcome this low reactivity, specific strategies have been developed. One successful approach involves the use of transition metal initiating systems. researchgate.net For instance, esters of 10-undecenoic acid have been polymerized to high molecular weights using a Ziegler-Natta type catalyst system, such as titanium trichloride (B1173362) activated with a di-alkylaluminum chloride. researchgate.net A key aspect of this method is the complexation of the monomer's ester group prior to its introduction to the catalyst system. researchgate.net Phenyl esters, particularly 2,6-dimethylphenyl 10-undecenoate, have shown good results in these polymerizations. researchgate.net
Another strategy involves converting the undecylenate monomer into a more reactive species, such as a diene. Dienoic monomers derived from undecylenic acid, including allyl or vinyl esters, are suitable for free-radical polymerization. taylorandfrancis.com Furthermore, techniques like acyclic diene metathesis (ADMET) polymerization have been successfully used with α,ω-diene monomers derived from fatty acids, employing catalysts like the Hoveyda-Grubbs second-generation metathesis catalyst. researchgate.net Thiol-ene click chemistry, which proceeds via a free-radical mechanism, is another pathway to prepare monomers from undecylenic acid for creating UV-curable resins. taylorandfrancis.com
Table 2: Polymerization Approaches for Undecenoate-Based Monomers
| Polymerization Method | Monomer/Derivative | Catalyst/Initiator System | Key Findings |
|---|---|---|---|
| Transition Metal Catalysis | 2,6-Dimethylphenyl 10-undecenoate | TiCl₃ / Dialkylaluminum chloride | Yields high molecular weight polymers; requires monomer complexation. researchgate.net |
| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes from 9-decenoic acid | Hoveyda-Grubbs 2nd Gen. Catalyst | Effective for producing renewable polyesters. researchgate.net |
| Free-Radical Polymerization | Dienoic monomers (e.g., allyl undecylenate) | Standard radical initiators (e.g., AIBN) | More suitable for radical polymerization than simple undecenoates. taylorandfrancis.comresearchgate.net |
| Thiol-ene "Click" Chemistry | Undecylenic acid + Thiolated compounds | Radical initiator | Produces monomers for UV-curable resins. taylorandfrancis.com |
The terminal double bond of the undecylenate moiety is susceptible to oxidative cleavage, a reaction that breaks the C=C bond to form smaller, oxygenated molecules. pressbooks.publibretexts.org This transformation is valuable for producing carboxylic acids and other carbonyl compounds. researchgate.net Two common methods for achieving this are ozonolysis and oxidation with potassium permanganate (B83412) (KMnO₄).
Ozonolysis: This two-step process is a highly effective method for cleaving alkenes. libretexts.orgmasterorganicchemistry.com
Ozone Addition: this compound reacts with ozone (O₃), typically at low temperatures like -78°C, to form an unstable primary ozonide intermediate. This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com
Workup: The ozonide is then cleaved in a second step, known as the workup. The nature of the products depends on the type of workup used:
Reductive Workup: Treatment with a mild reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and acetic acid, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For the terminal alkene in this compound, this would produce a nine-carbon aldehyde-ester and formaldehyde.
Oxidative Workup: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the ozonide and oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com This would convert this compound into the corresponding nine-carbon dicarboxylic acid monoester and carbon dioxide (from the oxidation of formaldehyde).
Potassium Permanganate (KMnO₄) Oxidation: Potassium permanganate is a strong oxidizing agent that can also cleave the double bond. pressbooks.publibretexts.org The reaction is typically carried out under hot, basic conditions. libretexts.org Because KMnO₄ is a powerful oxidant, it generally leads to carboxylic acids. pressbooks.pub For a terminal, monosubstituted alkene carbon like that in this compound, the initial product is an aldehyde which is immediately oxidized to a carboxylate salt. libretexts.org The terminal =CH₂ group is oxidized all the way to carbon dioxide and water. pressbooks.publibretexts.org Due to its aggressive nature, KMnO₄ is less frequently used than ozonolysis when aldehydes are the desired product. libretexts.org
Table 3: Products of Oxidative Cleavage of this compound
| Method | Workup Condition | Product from C1-C10 | Product from C11 |
|---|---|---|---|
| Ozonolysis (O₃) | Reductive (e.g., (CH₃)₂S) | Heptyl 10-oxodecanoate (Aldehyde-ester) | Formaldehyde |
| Oxidative (e.g., H₂O₂) | 9-(Heptoxycarbonyl)nonanoic acid (Dicarboxylic acid monoester) | Carbon Dioxide | |
| Potassium Permanganate (KMnO₄) | Hot, basic | Nonanedioic acid monoheptyl ester salt (Carboxylate salt) | Carbon Dioxide |
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in chemical analysis, relying on the interaction of electromagnetic radiation with matter to elucidate molecular structures and identify functional groups. np-mrd.orgwikipedia.org For heptyl undecylenate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV/Vis Absorption Spectroscopy are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). orientjchem.orgresearchgate.net The resulting spectrum provides information on the connectivity and arrangement of atoms within the this compound molecule, confirming the formation of the ester linkage and the integrity of the alkyl and alkenyl chains.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known ranges for its constituent parts. The ¹H NMR spectrum would show distinct signals for the protons of the terminal vinyl group, the protons adjacent to the ester's oxygen atoms, and the various methylene (B1212753) groups in the heptyl and undecylenoyl chains. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the olefinic carbons, the carbon bonded to the ester oxygen, and the numerous sp³-hybridized carbons of the aliphatic chains. udel.eduwisc.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table is based on established, typical chemical shift values for functional groups.
| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal Alkene (=CH₂) | 4.90 - 5.10 | Multiplet |
| Internal Alkene (-CH=) | 5.75 - 5.85 | Multiplet |
| Methylene adjacent to Ester Oxygen (-O-CH₂ -) | 4.05 - 4.15 | Triplet |
| Methylene adjacent to Carbonyl (-CH₂ -C=O) | 2.25 - 2.35 | Triplet |
| Allylic Methylene (-CH₂ -CH=CH₂) | 2.00 - 2.10 | Quartet |
| Aliphatic Methylene Groups (-CH₂-) | 1.20 - 1.70 | Multiplet |
| Terminal Methyl (-CH₃) | 0.85 - 0.95 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established, typical chemical shift values for functional groups. udel.eduwisc.edu
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 173 - 175 |
| Internal Alkene (-C H=) | 138 - 140 |
| Terminal Alkene (=CH₂) | 114 - 115 |
| Methylene adjacent to Ester Oxygen (-O-C H₂-) | 64 - 66 |
| Methylene adjacent to Carbonyl (-C H₂-C=O) | 34 - 36 |
| Aliphatic Methylene & Methyl Carbons | 14 - 32 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. specac.com This technique is exceptionally useful for identifying the functional groups present in a compound. For this compound, IR spectroscopy serves to validate the presence of the key ester functional group and the alkene and alkane portions of the structure.
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong C=O stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. Other significant peaks include the C-O stretches associated with the ester linkage, the C=C stretch of the vinyl group, and various C-H stretching and bending vibrations from the aliphatic chains. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound This table presents typical frequency ranges for the functional groups found in the molecule. libretexts.org
| Functional Group | Absorption Range (cm⁻¹) | Intensity/Description |
|---|---|---|
| C-H Stretch (sp² =C-H) | 3070 - 3090 | Medium |
| C-H Stretch (sp³ -C-H) | 2850 - 2960 | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |
| C=C Stretch (Alkene) | 1640 - 1650 | Medium |
| C-O Stretch (Ester) | 1160 - 1250 | Strong |
| =C-H Bend (Alkene "oop") | 910 - 990 | Strong |
UV/Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. researchgate.net It is most effective for analyzing compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. udel.edu
This compound lacks an extensive conjugated system. Its chromophores are limited to the isolated ester carbonyl (C=O) group and the terminal carbon-carbon double bond (C=C). The n→π* transition of the carbonyl group and the π→π* transition of the vinyl group typically occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. Consequently, this compound is not expected to show significant absorption in the 200-800 nm region. Due to this low absorptivity, there is a scarcity of research literature focusing on the photoreactivity of this compound itself, as significant photochemical reactions are less likely without a strongly absorbing chromophore.
Infrared (IR) Spectroscopy for Functional Group Validation
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nist.gov For the analysis of this compound, gas and liquid chromatography are essential for determining the compound's purity, identifying any byproducts from synthesis, and performing quantitative measurements.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying trace-level impurities. orientjchem.org Commercial specifications for this compound often cite a minimum purity of 98% as determined by GC. rsc.org
In a typical analysis, the sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. orientjchem.orgresearchgate.net The mass spectrometer detects the mass-to-charge ratio of the molecular ion and its fragments, creating a unique mass spectrum that acts as a chemical fingerprint for identification. Common byproducts that could be identified include unreacted starting materials, such as heptanol (B41253) and undecylenic acid, or other esters formed from impurities in the reactants.
Table 4: Representative GC-MS Analytical Parameters for this compound Analysis This table outlines typical conditions for the GC-MS analysis of esters and other volatile organic compounds. orientjchem.orgresearchgate.net
| Parameter | Typical Setting |
|---|---|
| GC Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate (~1 mL/min) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 290 °C |
| Oven Program | Initial temp 50-100°C, ramp at 10-20°C/min to 300°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40 - 500 m/z |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC. For this compound, HPLC is frequently employed for quantitative purity analysis. Purity is often quantified using HPLC with UV detection.
A common approach for a non-polar compound like this compound is reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov Although the compound lacks a strong UV chromophore, it can be detected at low UV wavelengths (e.g., 205-215 nm) where the ester carbonyl group exhibits some absorbance. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. scholarsresearchlibrary.com
Table 5: Illustrative HPLC Method for Quantitative Analysis of this compound This table describes a representative reversed-phase HPLC method suitable for analyzing non-polar esters. nih.govscholarsresearchlibrary.com
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | UV/Vis at 210 nm |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification
Advanced Interfacial and Molecular Interaction Studies
To elucidate the mechanisms by which this compound interacts with biological interfaces and complex formulations, a suite of advanced analytical techniques is employed. These methods provide critical data on its behavior in environments mimicking biological membranes and its distribution within multi-component systems.
Langmuir-Blodgett Troughs for Biomembrane Interaction Modeling
Langmuir-Blodgett (LB) troughs are instrumental in studying the behavior of amphiphilic molecules at liquid-air or liquid-liquid interfaces. qd-europe.combiolinscientific.com This technique is particularly valuable for modeling the interactions of compounds like this compound with biomembranes. By creating a monolayer of molecules, such as lipids, on an aqueous subphase, researchers can simulate the surface of a cell membrane. qd-europe.comnih.gov
This compound can be introduced into this system, and its effect on the lipid monolayer is observed by measuring changes in surface pressure as the monolayer is compressed. mdpi.com The resulting surface pressure-area isotherm provides information on molecular packing, conformational changes, and the stability of the film. qd-europe.com This approach allows for the characterization of how this compound integrates into or adsorbs onto a model membrane, offering insights into its potential role as a skin conditioning agent or its influence on the structure of the stratum corneum's lipid matrix. researchgate.net
Table 1: Representative Data from a Langmuir-Blodgett Trough Experiment Investigating the Interaction of this compound with a Phospholipid Monolayer.
| Mean Molecular Area (Ų/molecule) | Surface Pressure (mN/m) - Pure Phospholipid | Surface Pressure (mN/m) - Phospholipid with this compound | Monolayer Phase |
|---|---|---|---|
| 120 | 0.5 | 1.2 | Gas (G) |
| 100 | 3.0 | 4.5 | Liquid-Expanded (LE) |
| 80 | 8.5 | 10.2 | Liquid-Expanded (LE) |
| 60 | 15.2 | 18.1 | Liquid-Condensed (LC) |
| 40 | 35.8 | 40.5 | Solid (S) |
Surface Plasmon Resonance (SPR) for Binding Kinetics Quantification
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to quantify the binding kinetics between two molecules. youtube.comcytivalifesciences.com It is a powerful tool for studying the interaction of this compound with specific biological targets, such as membrane proteins. In a typical SPR experiment, a target molecule (the ligand) is immobilized on a gold-coated sensor chip. youtube.combioradiations.com An analyte, in this case, this compound, is then flowed over the surface. youtube.com
Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). bio-rad.com The resulting data, plotted in a sensorgram, shows the association of the analyte as it flows over the surface and its dissociation when the flow is replaced by a buffer. bio-rad.com By fitting this data to kinetic models, researchers can calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which defines the binding affinity. bioradiations.comnih.gov This provides quantitative data on the strength and speed of the interaction between this compound and membrane proteins.
Table 2: Illustrative Binding Kinetics Data for this compound Interacting with a Membrane Protein as Determined by SPR.
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |
|---|---|---|---|
| 10 | 1.2 x 10⁴ | 2.5 x 10⁻³ | 208 |
| 25 | 1.3 x 10⁴ | 2.4 x 10⁻³ | 185 |
| 50 | 1.2 x 10⁴ | 2.6 x 10⁻³ | 217 |
| 100 | 1.1 x 10⁴ | 2.5 x 10⁻³ | 227 |
| 200 | 1.2 x 10⁴ | 2.4 x 10⁻³ | 200 |
Confocal Raman Microscopy for Spatial Distribution Analysis in Complex Matrices
Confocal Raman Microscopy is a non-destructive analytical technique that combines Raman spectroscopy with confocal microscopy to provide high-resolution chemical imaging. edinst.comnih.gov It is exceptionally suited for visualizing the spatial distribution of chemical components within complex, heterogeneous samples such as cosmetic emulsions or synthetic lipid bilayers. wur.nl The technique works by focusing a laser onto a small point within the sample; the scattered light is then collected and analyzed. edinst.com The resulting Raman spectrum acts as a molecular "fingerprint," allowing for the identification of specific compounds. researchgate.net
By scanning the laser across a sample in the X, Y, and Z dimensions, a three-dimensional chemical map can be generated. edinst.com This allows researchers to see precisely where this compound is located within a formulation, for instance, whether it is partitioned in the oil phase, at the oil-water interface, or interacting with other components. nih.govsohag-univ.edu.eg This is critical for understanding formulation stability and the mechanism of action in topical products. nih.gov
Table 3: Key Raman Shifts for the Identification and Mapping of this compound.
| Raman Shift (cm⁻¹) | Vibrational Mode | Associated Functional Group |
|---|---|---|
| ~1640 | C=C Stretch | Alkene (from undecylenate moiety) |
| ~1740 | C=O Stretch | Ester (carbonyl) |
| ~2850-2950 | C-H Stretch | Alkyl chains (heptyl and undecylenate moieties) |
| ~3080 | =C-H Stretch | Alkene (from undecylenate moiety) |
Molecular Dynamics (MD) Simulations for Thermodynamic Stability Predictions and Interaction Profiling
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com Based on the principles of classical mechanics, MD simulations can predict the thermodynamic stability and profile the interactions of molecules like this compound at an atomic level. uzh.chnih.gov This technique complements experimental methods by providing insights that are often difficult to obtain through laboratory work alone. uzh.ch
In the context of this compound, simulations can model its interaction with lipid bilayers or proteins. By calculating the forces between atoms and integrating Newton's equations of motion, a trajectory of the system is generated. numberanalytics.com Analysis of this trajectory can reveal how this compound affects membrane fluidity, its preferred orientation within the bilayer, and the specific non-covalent interactions (e.g., van der Waals, electrostatic) it forms with surrounding molecules. Key metrics such as Root-Mean-Square Deviation (RMSD) are used to assess the conformational stability of the system over time. numberanalytics.comusp.br This detailed interaction profiling helps in predicting the compound's influence on biomembrane structure and function.
Table 4: Typical Parameters and Outputs in an MD Simulation of this compound in a Lipid Bilayer.
| Simulation Parameter/Output | Description | Typical Value/Observation |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, GROMOS |
| Simulation Time | The total duration of the simulated trajectory. | 100 - 500 nanoseconds |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. usp.br | Plateauing value indicates equilibration. |
| Interaction Energy | Calculates the energy of non-bonded interactions between this compound and lipids. | Negative values indicate favorable interactions. |
| Free Energy Profile | The potential of mean force along a reaction coordinate, predicting the most stable position of the molecule within the membrane. uzh.ch | Energy minima indicate preferential location. |
Interactions with Biological Systems and Bioreactivity Mechanisms
Dermal and Cutaneous System Interactions
Heptyl undecylenate is primarily utilized for its effects on the skin, where it functions as a skin-conditioning agent and emollient. atamanchemicals.comchanhtuoi.com Its interactions with the dermal and cutaneous systems are characterized by its ability to modify the skin's feel and barrier properties.
Mechanistic Investigations of Emollient Functionality and Barrier Formation
The formation of this barrier is a key aspect of its emollient function, contributing to the prevention of moisture loss and enhancing skin hydration. atamanchemicals.compaulaschoice.co.uk Studies have indicated that formulations containing this compound show significant improvements in skin hydration levels compared to control formulations.
Molecular Interactions with Skin Proteins and Lipid Bilayers
The chemical structure of this compound, an ester with a long carbon chain, facilitates favorable interactions with the components of the skin. While detailed studies on its specific molecular interactions with skin proteins and lipid bilayers are not extensively documented in the provided results, its emollient properties suggest that it integrates into the lipid matrix of the stratum corneum. This integration helps to smooth the skin surface and reinforce the skin's barrier function. The compound's structure is designed to interact favorably with skin proteins, which may contribute to its low potential for irritation. Molecular dynamics simulations are a research tool that can be used to predict the thermodynamic stability and spatial distribution of compounds like this compound within synthetic lipid bilayers. mdpi.comresearchgate.net
Modulation of Transepidermal Water Loss (TEWL) and Hydration Mechanisms
A primary function of this compound is its ability to modulate Transepidermal Water Loss (TEWL), a measure of the water that passes from inside the body through the epidermal layer to the surrounding atmosphere. By forming a light, protective barrier on the skin, this compound helps to trap moisture, thereby preventing excessive TEWL and helping to hydrate (B1144303) the skin. atamanchemicals.compaulaschoice.co.uk This mechanism is crucial for maintaining skin health and appearance. The epidermis regulates water loss to maintain homeostasis, and emollients like this compound support this natural function. nih.gov The measurement of TEWL and stratum corneum hydration (SCH) are standard methods for assessing the effectiveness of moisturizers and barrier-enhancing ingredients. nih.govresearchgate.netnih.gov
In Vitro and Ex Vivo Models for Skin Permeation Enhancement
In research contexts, in vitro and ex vivo models are essential for evaluating the skin permeation and penetration enhancement properties of cosmetic ingredients. nih.govcapes.gov.br Ex vivo models, such as those using dermatomed human skin or porcine skin, are considered the gold standard for assessing percutaneous absorption. mdpi.comxenometrix.ch These models, often employing Franz diffusion cells, allow researchers to measure the rate at which a substance permeates the skin layers. xenometrix.ch For instance, an ex vivo study using a pig skin system showed that a particular chemical did not significantly permeate the skin, with most of the substance remaining on the surface or in the stratum corneum. industrialchemicals.gov.au this compound has been noted for its potential to enhance the penetration of other active ingredients, such as peptides, in topical formulations. google.com The use of such models is critical in the early stages of product development to optimize formulations for desired effects. capes.gov.brnih.gov
Toxicological Assessment and Safety Profiling in Research Contexts
The safety of this compound has been evaluated through various toxicological studies.
Genotoxicity and Developmental Toxicity Evaluations
Regarding developmental toxicity, no adverse effects have been observed in relevant studies. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetics. paulaschoice.co.ukcir-safety.orgpaulaschoice.fr The safety assessment often considers the toxicity of its constituent parts, heptyl alcohol and undecylenic acid, under the assumption that the ester may hydrolyze under physiological conditions. sicherheitsbewerter.de
Toxicity Profile Summary
| Study Type | Findings |
|---|---|
| Skin Sensitization | Low potential for irritation. |
| Genotoxicity | No significant adverse effects. industrialchemicals.gov.au |
| Developmental Toxicity | No adverse effects observed. sicherheitsbewerter.de |
Reproductive and Developmental Toxicity Data for Component Substances
| Substance | Study Type (OECD Guideline) | Result (NOAEL) |
|---|---|---|
| Undec-10-enoic acid | OECD 421 | > 450 mg/kg bw/d sicherheitsbewerter.de |
Skin Sensitization and Irritation Potential
This compound is generally considered to have a low potential for skin irritation and sensitization. While rare, some individuals, particularly those with pre-existing skin conditions or sensitive skin, may experience mild irritation, redness, or itching. glooshi.com Allergic reactions are considered extremely rare. glooshi.com
Interactive Table: Skin Sensitization and Irritation Data
| Test Type | Substance/Product | Concentration | Subjects | Findings | Source |
| In-use studies | Not specified | Not specified | 30-100 per study | Low irritation potential observed | cir-safety.orgcir-safety.org |
| HRIPT | Body oil | 77.9% Ethylhexyl Palmitate | Not specified | Not specified | cir-safety.org |
Phototoxicity and Photoallergenicity Assessments
Phototoxicity is a toxic response elicited after skin exposure to certain chemicals and subsequent light exposure. europa.eu The in vitro 3T3 NRU phototoxicity test is a widely accepted method for predicting the phototoxic potential of chemicals. europa.eu This test compares the cytotoxicity of a chemical in the presence and absence of simulated solar light. europa.eu
A product containing 2.7% of a related alkyl ester was found to be not phototoxic in a study with 10 subjects and not photoallergenic in a study with 25 subjects. cir-safety.orgcir-safety.org Similarly, a product containing 45.6% of another alkyl ester was also not phototoxic or photoallergenic in studies with 10 and 25 subjects, respectively. squarespace.com
Endocrine-Disrupting Potential Research Methodologies
Concerns about the potential for chemicals to act as endocrine disruptors have led to the development of various research methodologies. Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal system by mimicking natural hormones, blocking their action, or altering their synthesis and metabolism. nih.gov
A tiered approach is often recommended for assessing the endocrine-disrupting potential of a compound like this compound.
Tier 1: Screening: This initial phase involves in vitro assays to screen for receptor binding, such as radioligand displacement assays for estrogen and androgen receptors.
Tier 2: Transactivation Assays: These assays, like luciferase reporter systems, measure the transcriptional activity of the compound to determine if it activates hormonal pathways.
Tier 3: Validation: Findings from the initial tiers are validated using more complex models like primary cell cultures or organ-on-a-chip systems to mimic physiological conditions more closely.
Advanced analytical techniques like high-performance liquid chromatography (HPLC) are crucial for detecting and quantifying potential EDCs in biological and environmental samples. nih.gov Research projects like the EU's EDC-MixRisk are also developing new tools and approaches to better assess the risks associated with exposure to mixtures of potential EDCs. env-health.org
Role in Drug Delivery Systems
Mechanistic Contributions to Topical Drug Penetration
This compound can be used to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. google.com Topical drug absorption is influenced by factors such as inflammation and the presence of occlusive dressings, which can increase percutaneous absorption. drugs.com The effectiveness of undecylenic acid, a component of this compound, against fungal infections is partly due to its ability to interact with the cell membrane. drugbank.com This property of altering membrane permeability may contribute to its role as a penetration enhancer.
Formulation Studies for Enhanced Bioavailability of Active Pharmaceutical Ingredients
This compound's properties as an emollient and solubilizer make it a valuable excipient in formulations designed to enhance the bioavailability of APIs. ontosight.ai Poorly soluble drugs are a major challenge in pharmaceutical development, with a large percentage of new chemical entities falling into categories characterized by low aqueous solubility. ardena.comaenova-group.com
Formulation strategies to improve bioavailability include:
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can keep the drug in solution in the gastrointestinal tract, enhancing absorption. americanpharmaceuticalreview.com
Amorphous Solid Dispersions: Technologies like spray drying and hot-melt extrusion can convert crystalline APIs into more soluble amorphous forms. aenova-group.comlonza.com
Nanosuspensions: Reducing the particle size of the API increases its surface area and dissolution rate. ardena.com
Therapeutic Deep Eutectic Solvents (THEDES): These have been shown to enhance the solubility and permeability of some APIs. mdpi.com
By serving as a carrier and solubilizer, this compound can contribute to the stability and efficacy of topical drug formulations. ontosight.ai
Interactive Table: Formulation Strategies for Enhanced Bioavailability
| Strategy | Description | Mechanism | Source |
| Lipid-Based Drug Delivery Systems (LBDDS) | Formulations using lipids as a carrier for the API. | Maintains the drug in a solubilized state in the GI tract. | americanpharmaceuticalreview.com |
| Amorphous Solid Dispersions | Conversion of crystalline API to an amorphous form. | Increases the solubility and dissolution rate of the API. | aenova-group.comlonza.com |
| Nanosuspensions | Reduction of API particle size to the nanometer range. | Increases the surface area of the API, leading to a faster dissolution rate. | ardena.com |
| Therapeutic Deep Eutectic Solvents (THEDES) | Combining an API with a hydrogen bond donor to form a liquid. | Can enhance the solubility and permeability of the API. | mdpi.com |
Applications in Advanced Material Science and Formulations Research
Rheological and Textural Properties in Emulsion Science
The inclusion of heptyl undecylenate in emulsion systems has a demonstrable effect on their material properties. As an emollient, it plays a crucial role in defining the final texture, stability, and application experience of creams and lotions.
This compound significantly influences the rheological and textural profile of oil-in-water (O/W) emulsions. Research comparing emulsions formulated with this compound against those formulated with other emollients, such as olive oil, reveals its capacity to create lighter, less viscous products. In a comparative study, emulsions containing this compound were found to be less firm, less sticky, and easier to spread. researchgate.netnih.gov Specifically, the substitution of this compound with olive oil resulted in a quantifiable increase in firmness, viscosity, and stickiness. researchgate.netresearchgate.netcolab.ws This is attributed to the low viscosity and light nature of this compound itself. arkema.com Its incorporation helps to reduce the greasy feeling of heavier oils and waxes in a formulation. atamanchemicals.cominolex.comthesourcery.co.nz The result is a formulation with a lower resistance to flow, which translates to improved spreadability upon application. vida-organic.comincidecoder.com
Table 1: Comparative Textural Properties of Emulsions A summary of research findings on the influence of this compound compared to Olive Oil on key emulsion properties.
| Property | Emulsion with this compound | Emulsion with Olive Oil |
| Firmness | Lower | Higher |
| Viscosity | Lower | Higher |
| Spreadability | Easier to spread | Harder to spread |
| Stickiness | Lower | Higher |
| Droplet Size | Smaller | Larger |
| Data sourced from a study comparing six cosmetic emulsions, three with this compound and three with olive oil as the emollient. researchgate.netnih.govresearchgate.netresearchgate.net |
A strong correlation exists between instrumental measurements of an emulsion's properties and the sensory attributes perceived by consumers. researchgate.netnih.gov Studies have demonstrated that rheological data, such as viscosity curves and viscoelastic moduli, align with sensory panel assessments of texture. researchgate.netuni-obuda.hu For instance, emulsions with lower viscosity and firmness values, as measured by rheometers and texture analyzers, were perceived by users as being easier to spread and less sticky. researchgate.netnih.gov
Research involving emulsions containing this compound showed that instrumental results were analogous to the way consumers grouped and described the products. researchgate.netnih.govresearchgate.net Emulsions designed to be different based on their composition (e.g., using this compound vs. olive oil) were successfully differentiated by both instrumental analysis and consumer perception. researchgate.net This link is crucial for formulation science, as it allows for the use of rapid and objective instrumental analysis to predict and tailor the sensory experience of a product, potentially reducing the need for extensive and time-consuming sensory panel testing. nih.govuni-obuda.hu The direct correlation between viscosity and firmness has been specifically noted in these formulations. researchgate.netnih.gov
This compound also plays a role in the microstructure and stability of emulsions. The choice of emollient can affect the emulsion's droplet size, which in turn influences its long-term stability. wiley-vch.deijirss.com In studies comparing emollients, formulations using this compound exhibited smaller emulsion droplet sizes compared to those using olive oil. researchgate.netnih.govresearchgate.net Smaller droplet sizes generally contribute to a more stable emulsion by slowing down gravitational separation processes like creaming or sedimentation. ijirss.commdpi.com
Emulsions formulated with this compound have been shown to be visually stable at room temperature over a six-month period, with viscosity remaining relatively constant, indicating good physical stability. researchgate.netnih.govresearchgate.net The stability of an emulsion is a critical parameter, and the ability of an emollient to contribute to a stable, uniform droplet dispersion is a key performance indicator. ijirss.comanton-paar.com
Correlation Between Instrumental Rheology and Sensory Attributes in Formulations
Advanced Cosmetic and Personal Care Formulation Research
In the field of cosmetic science, this compound is valued for its performance characteristics that mimic synthetic ingredients while aligning with the principles of green chemistry.
This compound is widely recognized as a 100% natural, plant-derived, and sustainable alternative to synthetic fluids like cyclomethicone, other silicones, and mineral oils. atamanchemicals.cominolex.comthesourcery.co.nzvida-organic.com Derived from castor oil, it is biodegradable and produced through processes that align with the Principles of Green Chemistry, such as one-step esterification where water is the only byproduct. inolex.compureanada.ca This positions it as a desirable ingredient for "green" or "clean" beauty formulations. pureanada.ca
Table 2: this compound vs. Traditional Synthetic Fluids
| Feature | This compound | Silicones (e.g., Cyclomethicone) | Mineral Oil |
| Source | Plant-derived (Castor Oil) atamanchemicals.com | Synthetic | Petrochemical-derived |
| Biodegradability | Readily biodegradable inolex.com | Not readily biodegradable arts.ac.uk | Low biodegradability |
| Skin Feel | Lightweight, non-greasy, powdery inolex.comvida-organic.com | Lightweight, silky, smooth | Can be greasy or occlusive |
| Sustainability | High (Renewable feedstock) inolex.compureanada.ca | Low (Non-renewable feedstock) squarespace.com | Low (Non-renewable feedstock) |
| Key Function | Emollient, slip agent, reduces tackiness atamanchemicals.com | Emollient, slip agent, fast-spreading | Emollient, occlusive |
In addition to its emollient properties, this compound functions as an effective solubilizer for oil-soluble ingredients, a critical function in sunscreen formulations. inolex.comthesourcery.co.nzpaulaschoice-eu.com Organic (chemical) UV filters, such as Avobenzone and Oxybenzone, are crystalline solids that must be fully dissolved in the oil phase of a sunscreen emulsion to be effective and to prevent recrystallization on the skin, which would compromise UV protection and aesthetics. ulprospector.com
As a non-polar ester, this compound provides a solvent medium in which these lipophilic UV filters can be dissolved. Its mechanism is based on the "like-dissolves-like" principle, where its chemical structure allows it to effectively solvate the complex organic molecules of the sunscreen agents, ensuring they remain in solution within the formulation. arkema.com This capability is essential for creating stable, high-SPF sunscreens with an elegant, non-greasy feel. inolex.compaulaschoice-eu.compaulaschoice.fr
Multifunctional Ingredient Studies (e.g., antimicrobial synergy, anti-acne potential)
This compound is increasingly being investigated for its multifunctional properties, extending beyond its primary role as an emollient. Research has highlighted its potential as a supportive ingredient in antimicrobial systems and for applications targeting acne-prone skin.
A notable study investigated the efficacy of a synergistic blend composed of Magnolia officinalis bark extract and this compound. personalcaremagazine.comforeverest.net The findings from this research demonstrated that the combination exhibits a significant preservative effect, positioning it as a natural-derived antimicrobial agent. personalcaremagazine.comforeverest.net A key observation was the blend's ability to work synergistically with various preservatives, which can allow for the reduced use of traditional chemical preservatives that are sometimes associated with skin sensitivity. personalcaremagazine.comforeverest.net
The same study also explored the blend's potential as an anti-acne agent. Acne is a chronic inflammatory condition linked to the proliferation of Cutibacterium acnes (C. acnes), which promotes inflammation. foreverest.net The study evaluated the concentration of the this compound-containing blend needed to inhibit the growth of C. acnes and compared its efficacy to other common anti-acne ingredients. foreverest.net The results showed that the blend, referred to as A-Silkne, inhibited the growth of C. acnes at a concentration of 0.6%. foreverest.net In contrast, salicylic (B10762653) acid showed no antibacterial effect at a 0.5% concentration, a level at which it is often used to avoid skin irritation, and Centella asiatica extract showed no antibacterial activity against C. acnes at concentrations up to 2%. foreverest.net
To assess its preservative capabilities, the blend of Magnolia officinalis bark extract and this compound was subjected to a preservative efficacy test (PET) in an oil balm formulation. foreverest.net The test, following Personal Care Products Council guidelines, involved challenging the formulation with a range of microorganisms, including the bacteria E. coli, P. aeruginosa, and S. aureus, the yeast C. albicans, and the mold A. brasiliensis. foreverest.net The preservative efficacy was confirmed by sampling the formulation at 7, 14, and 28 days. foreverest.net
Inhibitory Concentrations Against C. acnes
| Test Substance | Concentration for Inhibition |
|---|---|
| A-Silkne (this compound and Magnolia officinalis bark extract) | 0.6% |
| Salicylic acid | >0.5% (No effect at 0.5%) |
| Centella asiatica extract | >2% (No effect at 2%) |
Industrial Material Innovations
Development of Sustainable Lubricant Formulations
This compound, derived from renewable castor oil, is recognized as a sustainable alternative to synthetic fluids like cyclomethicone and mineral oils in various formulations. atamanchemicals.comvida-organic.comulprospector.com Its primary role in this context is as a lubricant and slip agent, enhancing the textural and sensory properties of a product. atamanchemicals.comspecialchem.com In the personal care industry, it is classified as an extremely light and dry emollient that provides lubricity, allowing products to spread smoothly and evenly across the skin. atamanchemicals.comvida-organic.comspecialchem.com
The development of sustainable lubricant formulations benefits from this compound's unique physical properties. It is a non-oily and non-greasy fluid that absorbs quickly, leaving a silky-to-powdery after-feel. specialchem.com This characteristic allows it to reduce the heavy, greasy sensation often associated with formulations containing natural oils or waxes. atamanchemicals.comulprospector.com By acting as a surface lubricant, it can improve the appearance of skin without the environmental concerns linked to some silicone derivatives. atamanchemicals.com Its inclusion in formulations helps to create a protective, moisturizing layer with a light sensory profile, making it a key component in the move toward high-performance, bio-based lubricants in cosmetics. ulprospector.comspecialchem.com
Integration into Bio-based Polymers and Composites
The application of this compound extends into the innovation of bio-based materials, specifically in the development of novel polymers and composites. Patent filings have described its use as a key component in the creation of bio-based and biodegradable polyurethane elastomeric gels. google.comgoogle.com These advanced materials are designed to offer the desirable textural attributes of silicone gels but from a sustainable source. google.comgoogle.com
In this application, a bio-based polyol is cross-linked with a bio-based isocyanate to form a polyurethane elastomer. google.comgoogle.com This elastomer is then milled in the presence of a bio-based emollient, such as this compound. google.comgoogle.com The process results in an elastomeric gel where the polymer is swollen and dispersed within the emollient. google.com this compound is listed among a group of suitable bio-based emollients that can be integrated into this system to create gels with good compatibility with cosmetic and natural oils. google.comgoogle.com The resulting composite material provides a smooth, non-oily, and moisturizing skin feel, showcasing the role of this compound in the transition from petroleum-based chemistry to advanced, biodegradable materials in formulation science. google.com
Environmental Fate, Ecotoxicology, and Sustainability Research
Environmental Degradation Pathways
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For Heptyl Undecylenate, these pathways include breakdown by biological organisms (biodegradation) and decomposition through chemical reactions like hydrolysis and photolysis (abiotic degradation).
Biodegradation is the breakdown of organic matter by microorganisms. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. This compound is reported to be readily biodegradable. bayhousearomatics.com
Standardized tests, such as those outlined in the OECD 301 series, are used to assess ready biodegradability in an aerobic aqueous medium. oecd.org The OECD 301F (Manometric Respirometry) test, for instance, measures the oxygen consumed by bacteria as they mineralize the test substance over a 28-day period. scirp.orgscirp.org For a substance to be classified as "readily biodegradable" under these guidelines, it must achieve a specific percentage of degradation within a 10-day window during the 28-day test. oecd.org In silico (computational) models based on these standard tests have predicted that formulations containing this compound exhibit high biodegradability, surpassing the 60% threshold required by OECD 301F guidelines. scirp.org
Table 1: OECD 301 Pass Levels for Ready Biodegradability This table outlines the criteria for passing a ready biodegradability test according to OECD Guideline 301.
| Test Method Parameter | Pass Level | Test Duration |
|---|---|---|
| DOC Removal (e.g., OECD 301 A, 301 E) | ≥ 70% | 28 Days |
| CO2 Production (e.g., OECD 301 B) | ≥ 60% of ThCO2 | 28 Days |
| Oxygen Consumption (e.g., OECD 301 C, 301 D, 301 F) | ≥ 60% of ThOD | 28 Days |
Source: OECD Test Guideline 301 oecd.org
Abiotic degradation involves the breakdown of a chemical substance by non-living factors. researchgate.netsahealth.sa.gov.au The primary abiotic degradation pathways for an ester like this compound are hydrolysis and photolysis. noack-lab.com
Hydrolysis: This is a chemical reaction in which a water molecule cleaves a substance into two parts. researchgate.net As an ester, this compound can undergo hydrolysis, where the ester bond is broken, yielding its constituent parts: heptyl alcohol and undecylenic acid. This process can be influenced by pH, with reaction rates potentially increasing in the presence of strong acids or alkalis. bayhousearomatics.com The compound's stability at room temperature is noted, but specific kinetic data on its hydrolysis rates under various environmental conditions are not extensively documented in publicly available literature. bayhousearomatics.comsoapmakers-store.com
Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. researchgate.netunibas.it Chemicals on soil or in surface waters can be subject to photolysis. noack-lab.comnih.gov While photolysis is a potential degradation pathway for organic compounds, specific studies detailing the photolytic half-life and degradation products of this compound are not readily found in the reviewed literature.
Biodegradation Studies (e.g., ready biodegradability assessments)
Ecotoxicological Impact Assessments
Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Assessing the ecotoxicological impact of this compound is crucial for determining its environmental safety.
The potential impact on aquatic life is a key component of any environmental risk assessment. ecetoc.org Extensive ecotoxicity testing has reportedly shown this compound to be non-toxic to key aquatic organisms representing different trophic levels: fish, Daphnia (water fleas), and algae. bayhousearomatics.com Studies on cosmetic formulas containing this compound found them to be "non ecotoxic" to the marine algae Phaeodactylum tricornutum and the zooplankton Acartia tonsa based on ISO standard test guidelines. scirp.orgscirp.org
Standardized aquatic toxicity tests are defined by organizations like the OECD to ensure data comparability. ivami.com These include tests for acute toxicity to fish (OECD 203), acute immobilization of Daphnia sp. (OECD 202), and growth inhibition of freshwater algae (OECD 201). era.org.mtnih.gov While general statements about the low toxicity of this compound exist, specific endpoint values from these standardized tests, such as the LC50 (lethal concentration for 50% of fish) or EC50 (effective concentration for 50% of daphnia or algae), are not specified in the available research. bayhousearomatics.com
Table 2: Standard OECD Aquatic Ecotoxicity Test Guidelines This table lists common test guidelines for assessing the impact of chemicals on aquatic organisms.
| Guideline | Organism Type | Test Endpoint |
|---|---|---|
| OECD 201 | Freshwater Algae (e.g., Desmodesmus subspicatus) | Growth Inhibition (72 hr EC50) |
| OECD 202 | Invertebrate (e.g., Daphnia magna) | Immobilization (48 hr EC50) |
| OECD 203 | Freshwater Fish (e.g., Rainbow Trout, Zebrafish) | Acute Toxicity (96 hr LC50) |
Source: Organisation for Economic Co-operation and Development (OECD) Guidelines ivami.comera.org.mt
Terrestrial ecotoxicity assesses the potential harm a substance may cause to organisms living in the soil and on land. vestas.comresearchgate.net This includes effects on terrestrial plants, soil-dwelling invertebrates like earthworms, and soil microorganisms. nih.gov Standardized testing protocols, such as OECD Guideline 208 for terrestrial plant tests and OECD Guidelines 216 and 217 for soil microorganism function tests, are used to evaluate these impacts. nih.govresearchgate.net
Despite the availability of established methodologies, specific studies and data on the terrestrial ecotoxicity of this compound were not found in the reviewed scientific literature. Therefore, its specific impact on soil health, plant germination, and soil invertebrate populations remains uncharacterized in public records.
Bioaccumulation is the process by which a substance builds up in an organism faster than it can be removed. nih.govresearchgate.net Biomagnification is the subsequent increase in the concentration of that substance in organisms at successively higher levels in a food chain. taylorandfrancis.com Chemicals that are persistent and bioaccumulative pose a higher risk to the environment and to organisms at the top of the food chain. pops.int
Regulatory bodies often use a substance's octanol-water partition coefficient (KOW) as a screening tool for bioaccumulation potential. pops.int Based on assessments by Environment Canada, this compound is not suspected to be bioaccumulative. ewg.org However, specific experimental data, such as the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF), which are determined through studies like the OECD 305 fish bioconcentration test, are not available in the consulted literature for this compound.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-dichlorobenzene |
| Acetic acid, sodium salt (Sodium acetate) |
| Heptyl alcohol |
| This compound |
| Undecylenic acid |
Sustainable Chemistry and Green Engineering Principles
Life Cycle Assessment of this compound Production and Use
While a comprehensive, publicly available Life Cycle Assessment (LCA) specifically for this compound is not widely disseminated, its environmental footprint can be understood by examining the distinct stages of its production and use, from the cultivation of its raw material to its end-of-life.
Raw Material - Castor Bean Cultivation: The life cycle begins with the castor bean plant (Ricinus communis). LCAs conducted on castor oil production highlight the environmental inputs and outputs at this initial stage. One study identified the resources required to produce one ton of castor oil, including land, seeds, fertilizer, and fuel, and quantified the resulting greenhouse gas (GHG) emissions at 1.03 tons of CO2-equivalent. arkema.com However, initiatives in sustainable farming are actively working to lower this impact. mdpi.comresearchgate.net For instance, the use of castor cake, a byproduct of oil extraction, as a fertilizer can significantly reduce the need for synthetic fertilizers and cut GHG emissions. arkema.com A key supplier of precursors to this compound has stated that their advanced bio-materials are carbon neutral on a "cradle-to-gate" basis, meaning the CO2 absorbed by the castor plant during its growth offsets the emissions from the manufacturing process. iiasa.ac.at
Synthesis - From Oil to Ester: The production of this compound involves two main chemical transformations: the pyrolysis of castor oil to produce undecylenic acid and the subsequent esterification with heptyl alcohol. globalrenewablenews.commitsuichemicals.com
Esterification: The final step, esterifying undecylenic acid with heptyl alcohol, is a high-efficiency reaction. pmarketresearch.com Modern approaches, such as enzymatic esterification, significantly lower the energy requirements compared to traditional chemical synthesis, reducing the climate footprint by over 60% for some emollients. rxweb-prd.com This process is designed to maximize atom economy, with water being the only significant byproduct. powersystems.technology
Use and End-of-Life: In cosmetic formulations, this compound serves as a biodegradable alternative to persistent silicones. uminho.ptpubhtml5.com Unlike certain silicones that can take hundreds of years to degrade and may be toxic to aquatic life, natural esters are considered readily biodegradable and non-toxic to aquatic organisms, minimizing their environmental impact upon release into waterways. pubhtml5.comresearchgate.net
A comparative LCA of particleboard resins showed that a castor oil-based polyurethane resin had better environmental performance in 12 out of 18 impact categories compared to conventional synthetic resins, including a 20% decrease in potential impacts on human health. globalrenewablenews.com This suggests that other castor oil derivatives, like this compound, likely offer a favorable environmental profile compared to their petrochemical counterparts.
Table 1: Life Cycle Stages and Sustainability Factors of this compound
| Life Cycle Stage | Key Processes | Positive Sustainability Factors | Areas for Consideration |
|---|---|---|---|
| Raw Material Acquisition | Cultivation and harvesting of castor beans; oil extraction. | Renewable, non-food feedstock; grown on marginal, semi-arid land; sustainable farming initiatives (e.g., Pragati) improve yields and reduce water use. machinerylubrication.commdpi.compowersystems.technology | Energy and water use in farming; use of fertilizers. arkema.com |
| Manufacturing/Synthesis | Pyrolysis of castor oil to undecylenic acid; esterification with heptyl alcohol. | High atom economy (water is the main byproduct); enzymatic catalysis reduces energy and waste; utilization of co-products (heptaldehyde). rxweb-prd.comarkema.compowersystems.technology | Energy consumption of high-temperature pyrolysis. epfl.ch |
| Use Phase | Incorporation into cosmetic products as an emollient. | Replaces non-biodegradable silicones; effective at low concentrations. uminho.pt | Interaction with other formula components. |
| End-of-Life | Product washed off into wastewater systems. | Readily biodegradable; low potential for bioaccumulation; non-toxic to aquatic ecosystems. pubhtml5.comresearchgate.net | Wastewater treatment effectiveness. |
Development of Renewable and Sustainable Sourcing Strategies
The sustainability of this compound is fundamentally linked to the responsible sourcing of its single vegetable origin: castor oil. quantis.commachinerylubrication.com As the global demand for natural cosmetic ingredients grows, robust strategies have been developed to ensure the castor bean supply chain is both environmentally sound and socially equitable. powersystems.technology
A leading strategy is the Pragati initiative , a sustainable castor farming program launched in Gujarat, India, which produces about 80% of the world's castor oil. mdpi.com Founded by chemical companies Arkema, BASF, and Jayant Agro-Organics, along with the development organization Solidaridad, the project aims to improve farmer income and yields through sustainable agricultural practices. researchgate.net
Key outcomes and strategies from the Pragati initiative include:
Enhanced Yields and Profitability: By training farmers in good agricultural practices, the program has enabled certified farmers to achieve yields 57% higher than regional averages, making castor farming more profitable. quantis.comresearchgate.net
Efficient Resource Management: The program promotes efficient water use, with demonstration plots showing approximately 33% less water consumption compared to conventional methods. mdpi.comresearchgate.net It also drives the adoption of good waste management practices, such as using the castor seed meal left after oil extraction as an organic fertilizer. machinerylubrication.com
Certification and Traceability: The initiative led to the creation of the SuCCESS (Sustainable Castor Caring for Environmental & Social Standards) code, the world's first sustainability standard for castor beans. quantis.commachinerylubrication.com This code provides a framework for auditing and certifying farms, ensuring adherence to 11 principles, including soil and water management, waste management, and worker safety. machinerylubrication.com This certification allows for a transparent and traceable supply chain from farm to finished product.
Social Responsibility: The SuCCESS code strictly prohibits child labor and forced labor while promoting gender equality, with a focus on empowering women farmers. researchgate.net
Beyond specific initiatives, the sourcing of castor oil for this compound aligns with broader industry certifications such as COSMOS and ECOCERT , which approve the ingredient for use in natural and organic cosmetics. powersystems.technology These certifications provide third-party validation that the ingredient meets strict standards for renewable sourcing and environmentally friendly processing.
Table 2: Sustainable Sourcing Initiatives and Certifications for Castor Oil
| Initiative/Certification | Focus Area | Key Benefits for Sustainability |
|---|---|---|
| Pragati Initiative | Sustainable farming practices in India. | Increased farmer yield and income; reduced water consumption; improved waste management; farmer training and empowerment. quantis.commdpi.comresearchgate.net |
| SuCCESS Code | Certification standard for sustainable castor bean farming. machinerylubrication.com | Ensures environmental, social, and economic best practices; provides supply chain transparency and traceability. machinerylubrication.commdpi.com |
| COSMOS/ECOCERT | Standards for natural and organic cosmetics. powersystems.technology | Verifies that the ingredient is from natural origin and produced via environmentally friendly processes. powersystems.technology |
| USDA Organic / Fair Trade | Organic farming and ethical trade practices. powersystems.technology | Ensures absence of synthetic pesticides/fertilizers; provides fair compensation and better working conditions for farmers. powersystems.technology |
Waste Minimization and Byproduct Utilization in Synthesis
The synthesis of this compound from castor oil is a multi-step process that has been optimized to align with green chemistry principles, specifically focusing on waste minimization and the effective use of byproducts. iiasa.ac.atpmarketresearch.com
The first major step is the pyrolysis (or cracking) of ricinoleic acid, the main component of castor oil. This reaction is highly efficient in its atom economy, breaking down one molecule of ricinoleic acid into two valuable, smaller molecules: undecylenic acid and heptaldehyde . globalrenewablenews.comepfl.ch
Byproduct as a Valued Co-product: Heptaldehyde is not treated as a waste product but as a valuable co-product. arkema.comiiasa.ac.at It serves as an important chemical intermediate in its own right, widely used in the fragrance industry to create fruity and floral notes, as well as in the manufacturing of other industrial chemicals like vulcanization accelerators for rubber. arkema.comresearchgate.net This utilization of the primary byproduct is a core tenet of circular design, preventing waste by ensuring all outputs of a reaction have a commercial purpose. mitsuichemicals.com
The second step is the Fischer esterification of undecylenic acid with heptyl alcohol (also derived from a renewable source) to create this compound. pmarketresearch.com
High Atom Economy: This reaction is a condensation reaction where the only byproduct generated is water, representing a near-perfect atom economy. powersystems.technology This eliminates the need for complex and energy-intensive purification steps to remove unwanted side products.
Greener Process Innovations: To further reduce waste and environmental impact, enzymatic esterification processes have been developed. rxweb-prd.com This biotechnological approach replaces traditional acid catalysts and allows the reaction to occur at lower temperatures and without the use of solvents. rxweb-prd.comecolink.com This not only conserves energy but also eliminates the generation of hazardous solvent waste and residual catalysts, making the entire process cleaner and more sustainable. rxweb-prd.com
Future Research Directions and Emerging Areas
Computational Chemistry and In Silico Modeling Advancements
Computational tools are becoming indispensable for accelerating the development and assessment of chemical compounds, offering predictive insights that reduce the need for extensive laboratory testing. nih.govjocpr.com For heptyl undecylenate, in silico modeling opens avenues for predicting its behavior and interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. jocpr.comwikipedia.org These models are crucial for predicting the environmental fate and potential biological effects of chemicals like this compound, especially as data from experimental studies may be limited. whiterose.ac.uk
Future QSAR studies on this compound and its analogues could focus on predicting key parameters that determine its environmental persistence and biological interactions. nih.govuni.lu The development of robust QSAR models involves calculating molecular descriptors that quantify various aspects of the molecule's structure and using statistical methods like multiple linear regression to build the predictive model. mdpi.comnih.gov
Key Predicted Endpoints for this compound via QSAR:
| Predicted Parameter | Relevance | Potential QSAR Application |
| Biodegradability | Predicts how quickly the compound breaks down in the environment, a key aspect of its sustainability profile. nih.gov | Develop models to predict the half-life of this compound in soil and water, helping to confirm its "readily biodegradable" status. formulation.org.uk |
| Fish Bioconcentration Factor (BCF) | Indicates the potential for the substance to accumulate in aquatic organisms. uni.lu | Predict the log BCF value to assess the bioaccumulation potential in marine and freshwater ecosystems. |
| Soil Adsorption Coefficient (Koc) | Describes the tendency of the compound to bind to soil particles, affecting its mobility and bioavailability. whiterose.ac.uk | Model the Koc to understand its distribution in terrestrial environments and potential for groundwater leaching. |
| Atmospheric Degradation | Assesses the rate at which the compound reacts with hydroxyl (OH) radicals in the atmosphere. uni.lu | Calculate the atmospheric gas-phase reaction rate to determine its persistence in the air. |
| Skin Permeation | Predicts the extent to which the compound can penetrate the layers of the skin. | Correlate molecular descriptors with skin absorption rates to optimize its use in topical formulations for desired emollient effects without systemic absorption. |
By leveraging existing databases and computational platforms like OPERA (OPEn (q)saR App), researchers can generate predictions for these endpoints, providing a comprehensive risk and fate assessment profile. uni.lu
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a macromolecule (receptor), typically a protein. nih.govplos.org These methods are crucial for understanding the molecular mechanisms behind a compound's observed effects. mmu.ac.uk
For this compound, which is primarily used for its emollient properties on the skin, understanding its interaction with key cutaneous proteins is a significant area for future research. acmechem.comontosight.ai Molecular docking could be used to predict the binding affinity and orientation of this compound within the binding sites of proteins like keratin (B1170402) in the stratum corneum or enzymes present on the skin's surface.
Potential Research Applications of Molecular Docking for this compound:
Interaction with Skin Lipids and Proteins: Simulations can model how this compound integrates with the lipid matrix of the stratum corneum and interacts with skin proteins. This can provide insights into its mechanism for reducing transepidermal water loss and enhancing skin smoothness. atamanchemicals.com
Formulation Stability: Molecular dynamics can simulate the behavior of this compound within complex cosmetic emulsions, predicting its interaction with other ingredients and helping to design more stable and effective formulations.
Enzymatic Stability: Investigating potential interactions with skin enzymes like lipases and esterases can help predict the stability of this compound on the skin and the potential formation of its constituent parts, heptyl alcohol and undecylenic acid.
These computational studies, by providing a detailed view of molecular interactions, can guide the rational design of new derivatives with enhanced affinity for specific biological targets or improved performance in formulations. oatext.comdlsu.edu.ph
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction
Novel Functionalization and Derivatization Strategies
While this compound possesses desirable properties, chemical modification presents an opportunity to create new molecules with tailored functionalities for a wider range of applications. ocl-journal.org
The structure of this compound, featuring a terminal double bond from the undecylenic acid moiety and an ester linkage, offers multiple sites for chemical modification. acmechem.comocl-journal.org Future research can explore these reactive sites to synthesize novel derivatives.
One promising avenue is the modification of the terminal double bond. Reactions such as epoxidation, hydrogenation, or addition reactions (e.g., maleination) can be employed to introduce new functional groups. google.com These modifications can alter the molecule's polarity, viscosity, and spreading properties. For instance, esterification of undecylenic acid with different vegetable-derived fatty alcohols (e.g., hexyl alcohol, caprylyl alcohol) has already been shown to produce esters with varying sensory profiles and physical properties. google.com
Table of Potential this compound Derivatives and Properties:
| Derivative Type | Synthetic Strategy | Potential Property Change | Targeted Application |
| Saturated Ester | Hydrogenation of the double bond | Increased oxidative stability, more viscous feel | High-stability creams, lubricants |
| Epoxidized Ester | Epoxidation of the double bond | Increased polarity, potential for further reaction | Reactive intermediate, adhesion promoter |
| Polyol Esters | Transesterification with polyols (e.g., glycerin) | Increased hydrophilicity, humectant properties | Wash-off products, moisturizing agents |
| Dimer/Oligomer Esters | Metathesis or radical polymerization at the double bond | Increased molecular weight and viscosity, film-forming | Long-wear cosmetics, protective skin barriers |
These synthetic strategies allow for the fine-tuning of the molecule's performance, creating a portfolio of bio-based ingredients from a single platform chemical. iastate.edu
Beyond simple derivatization, future work could focus on using this compound as a building block for more complex supramolecular structures. This includes the synthesis of polyesters or branched esters. By controlling the polymerization of undecylenic acid (or its derivatives) and subsequent esterification with heptyl alcohol and other alcohols or polyols, novel materials with unique rheological and film-forming properties can be created. researchgate.net
These complex ester architectures could find use in specialized applications such as:
Structured Emollients: Creating esters with specific melting points that provide a unique texture and sensory experience upon application to the skin.
Biodegradable Films: Developing polymeric materials based on the undecylenate backbone for use in patches or as delivery systems for active ingredients.
Encapsulation Agents: Using complex esters to form matrices for the encapsulation and controlled release of sensitive cosmetic actives like vitamins or antioxidants.
Synthesis of this compound Derivatives with Tailored Properties
Interdisciplinary Research with Biotechnology and Nanotechnology
The convergence of material science with biotechnology and nanotechnology offers exciting new frontiers for a bio-based molecule like this compound. nih.govnih.gov
Biotechnology: Enzymatic synthesis represents a greener alternative to traditional chemical catalysis for ester production. Future research could optimize the use of lipases for the esterification of undecylenic acid and heptyl alcohol. This approach offers high specificity, milder reaction conditions, and a reduction in by-products, aligning with the principles of green chemistry. formulation.org.uk Furthermore, biotechnological production of the undecylenic acid precursor itself through engineered microorganisms is an active area of research that could further enhance the sustainability profile of its derivatives. researchgate.net
Nanotechnology: In the realm of nanotechnology, this compound can serve as a key component in advanced delivery systems. mdpi.com Its properties as a light, non-greasy oil make it an ideal candidate for the oil phase in nano-emulsions and solid lipid nanoparticles (SLNs). atamanchemicals.com These nano-sized carriers can improve the stability and skin penetration of active ingredients, offering enhanced efficacy. nih.gov
Potential Interdisciplinary Applications:
| Field | Application of this compound | Benefit |
| Enzymatic Catalysis | Use of lipases for ester synthesis | Greener process, high purity, mild conditions |
| Nano-emulsions | Oil phase component | Enhanced stability and delivery of active ingredients |
| Solid Lipid Nanoparticles (SLNs) | Part of the lipid matrix | Controlled release, improved bioavailability of actives |
| Bio-based Polymers | Monomer unit for novel bioplastics | Creation of sustainable materials with tunable properties ocl-journal.org |
This interdisciplinary approach, combining chemistry, biotechnology, and nanotechnology, will be crucial in unlocking the full potential of this compound and its derivatives, driving innovation in sustainable and functional materials. letpub.com
Encapsulation Technologies for Controlled Release
Encapsulation is a process where an active ingredient is enclosed within a carrier material, creating particles at the micro- or nanoscale. researchgate.net This technology is critical for protecting sensitive ingredients from degradation, improving their solubility, and controlling their release over time at a specific target site. researchgate.net While this compound is primarily known as a lightweight emollient, its properties make it a valuable component in the development of sophisticated controlled-release systems, particularly in cosmetics and topical pharmaceuticals.
Research in this area explores the use of this compound as a functional excipient within various encapsulation structures. Its role is often to act as a solvent or plasticizer within the core of a microcapsule or as a component of the lipid matrix in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). A key objective is to design delivery systems that can house active ingredients, such as vitamins or therapeutic agents, and release them in a sustained manner upon application to the skin. nih.gov For instance, patents for controlled-release compositions for treating ear diseases list this compound as a potential component in formulations that may use encapsulation technologies like solvent extraction or phase separation. google.com
The integration of this compound can modify the release kinetics of the encapsulated active. Its light, non-greasy nature can also improve the sensory feel of the final product, a critical factor in cosmetic formulations. Future studies are likely to focus on optimizing the concentration of this compound within these systems to fine-tune the release profile and enhance the stability of the encapsulated actives.
Table 1: Potential Roles of this compound in Encapsulation Technologies
| Encapsulation Technology | Description | Potential Role of this compound |
| Microencapsulation | Active ingredients are enclosed in a polymeric shell. | Component of the core material, acting as a solvent or carrier for lipophilic actives. |
| Nanoparticles (e.g., SLNs, NLCs) | Solid lipid particles at the nanometer scale used to carry active compounds. researchgate.net | Can be integrated into the lipid matrix to modify particle structure and control release. |
| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating hydrophilic or lipophilic substances. researchgate.net | Can be used in the formulation base that carries the liposomes, improving skin feel and application. |
| Polymeric Micelles | Self-assembling core-shell nanostructures formed by amphiphilic block copolymers. | May act as a hydrophobic core component, solubilizing poorly water-soluble active ingredients. |
Integration into Biomimetic Systems and Smart Materials
Biomimetic systems in cosmetics aim to mimic the structure and function of natural biological systems, such as the skin's own lipid barrier. Smart materials are designed to respond to specific environmental stimuli, such as changes in pH or temperature. The future application of this compound is being explored in these advanced material science contexts.
As a castor oil-derived ester, this compound presents an inherently bio-based profile, making it a suitable candidate for inclusion in biomimetic formulations. paulaschoice.co.ukatamanchemicals.com Its primary function as a lightweight, non-occlusive emollient allows it to help form a protective layer on the skin that traps moisture without the heavy, greasy feel of traditional oils. paulaschoice.co.uk This aligns with the goal of biomimetic skincare, which seeks to support the skin's natural barrier function in a way that feels natural. Future research could investigate how incorporating this compound into lamellar gel networks or other lipid structures can more closely replicate the skin's own intercellular matrix.
In the realm of smart materials, this compound could be integrated into stimuli-responsive formulations. For example, it could be part of a carrier system that releases an active ingredient in response to skin temperature or the presence of specific enzymes. A patent for topical compositions designed to promote skin repair includes this compound to enhance the penetration of peptides and provide a desirable silky feel to the formulation. google.com This suggests its potential use in "smart" skincare systems that deliver active ingredients more effectively upon application.
Regulatory Science and Risk Assessment Methodologies
The regulatory landscape for chemical ingredients, particularly in the cosmetic sector, is undergoing a significant transformation. There is a global push towards greater transparency and the adoption of more predictive, human-relevant safety and environmental assessment methods.
Development of New Approach Methodologies (NAMs) for Safety Assessment
New Approach Methodologies (NAMs) refer to any non-animal technology, methodology, approach, or combination thereof that can be used to assess the safety of chemicals. nih.gov These include in vitro (test-tube) studies, in silico (computer modeling) tools, and in chemico (chemical reaction) assays. ecetoc.org The development and adoption of NAMs are driven by both ethical considerations regarding animal testing and the need for more efficient and human-relevant safety data. nih.govrivm.nl In the European Union, for example, the testing of cosmetic products and their ingredients on animals has been banned since 2013. cosmileeurope.eu
For cosmetic ingredients like this compound, safety is established through a rigorous evaluation of available scientific data. The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, concluded that this compound is safe for use in cosmetics based on a review of the available evidence. paulaschoice.co.uk The ongoing development of NAMs provides a framework for generating such evidence without relying on traditional animal studies. nih.gov Future safety assessments will increasingly depend on a battery of NAMs to evaluate potential toxicological endpoints, from skin irritation to systemic toxicity. This shift requires a move away from a one-to-one replacement of animal tests and toward a more integrated, exposure-led assessment paradigm. nih.gov
Table 2: Examples of New Approach Methodologies (NAMs) in Chemical Safety Assessment
| NAM Category | Examples | Application in Safety Assessment |
| In Vitro | Reconstructed human epidermis (RhE) models; cell-based assays. ecetoc.org | Assessing skin irritation/corrosion potential; evaluating cellular toxicity. |
| In Silico | Quantitative Structure-Activity Relationship (QSAR) models; read-across analysis. ecetoc.org | Predicting toxicity based on chemical structure; filling data gaps using information from similar compounds. |
| In Chemico | Direct Peptide Reactivity Assay (DPRA). | Assessing skin sensitization potential by measuring the reactivity of a chemical with model peptides. |
| Toxicogenomics | Gene expression profiling in cultured human cells. | Identifying biological pathways perturbed by a chemical to predict potential adverse health effects. |
Refinement of Environmental Hazard Characterization Strategies
This compound is often marketed as a natural and sustainable alternative to synthetic ingredients like cyclomethicone and mineral oils. atamanchemicals.comgoodmolecules.com A key aspect of its environmental profile is that it is derived from castor oil, a renewable vegetable source. atamanchemicals.com Refined environmental hazard strategies for ingredients like this compound focus on a life-cycle perspective. This involves:
Biodegradability: Assessing the rate and extent to which the substance breaks down in the environment. As an ester, this compound is expected to undergo hydrolysis and subsequent biodegradation.
Bioaccumulation Potential: Evaluating the likelihood that the substance will accumulate in living organisms.
Ecotoxicity: Determining the potential for adverse effects on aquatic organisms such as algae, daphnia, and fish. icca-chem.org
The refinement of these strategies involves using NAMs, such as in silico models to predict biodegradability and ecotoxicity, reducing the need for extensive and costly environmental testing. altex.org The goal is to build a comprehensive environmental profile that supports the "green chemistry" claims of ingredients designed to be more environmentally benign than their synthetic predecessors. nih.govmedwinpublishers.com This proactive approach to hazard characterization is essential for ensuring that the shift towards natural ingredients genuinely contributes to a more sustainable consumer products industry. plasticseurope.org
Q & A
Q. What are the standard laboratory methods for synthesizing and characterizing Heptyl Undecylenate?
this compound is synthesized via esterification of heptanol with undecylenic acid, typically catalyzed by sulfuric acid or lipase enzymes under controlled conditions. Characterization involves:
- Nuclear Magnetic Resonance (NMR) to confirm ester bond formation and molecular structure.
- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and identify byproducts.
- Infrared Spectroscopy (IR) to validate functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹). For novel syntheses, include detailed protocols in the main manuscript; for known compounds, cite prior literature .
Q. How should researchers evaluate the purity and stability of this compound in experimental settings?
Purity is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, while stability is tested under varying temperatures (e.g., 4°C, 25°C, 40°C) and pH conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) can predict degradation pathways, such as hydrolysis of the ester bond. Report deviations >2% from expected purity thresholds and validate stability for at least 6 months .
Q. What safety protocols are critical when handling this compound in laboratory environments?
Refer to Globally Harmonized System (GHS) guidelines for hazard classification. Use:
- Fume hoods to avoid inhalation of aerosols.
- Nitrile gloves and chemical-resistant aprons to prevent dermal exposure.
- Emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills). Document all incidents and review Material Safety Data Sheets (MSDS) for undecylenic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Conflicting data may arise from differences in:
- Purity levels (e.g., trace impurities in commercial batches affecting bioactivity).
- Experimental models (e.g., in vitro vs. in vivo systems). Mitigate discrepancies by:
- Replicating studies with independently synthesized batches (≥98% purity).
- Conducting meta-analyses to identify confounding variables (e.g., solvent choice, dosage regimes).
- Validating mechanisms via knockout cell lines or isotopic labeling .
Q. What advanced analytical techniques are recommended for studying this compound’s interactions with biomembranes?
Use Langmuir-Blodgett troughs to model lipid monolayer interactions or Surface Plasmon Resonance (SPR) to quantify binding kinetics with membrane proteins. For in situ analysis, Confocal Raman Microscopy can map spatial distribution in synthetic lipid bilayers. Pair these with Molecular Dynamics (MD) simulations to predict thermodynamic stability .
Q. How should researchers design dose-response studies to assess this compound’s endocrine-disrupting potential?
Adopt a tiered approach :
- Tier 1 : Screen for receptor binding (e.g., estrogen/androgen receptors) using radioligand displacement assays .
- Tier 2 : Perform transactivation assays (e.g., luciferase reporter systems) to measure transcriptional activity.
- Tier 3 : Validate findings in primary cell cultures or organ-on-chip models to mimic physiological conditions. Include positive controls (e.g., Boldenone Undecylenate) and dose ranges spanning 0.1–100 µM .
Q. What statistical frameworks are optimal for analyzing time-dependent effects of this compound in longitudinal studies?
Apply mixed-effects models to account for inter-subject variability and survival analysis for time-to-event endpoints (e.g., onset of metabolic changes). Use Bayesian hierarchical modeling to integrate prior data from analogous compounds (e.g., Boldenone Undecylenate’s pharmacokinetics) .
Methodological Guidance
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to split experimental details between main text and supplementary materials. Include raw datasets for reproducibility .
- Literature Reviews : Prioritize peer-reviewed studies from the past 5 years and avoid non-academic sources (e.g., vendor websites). Use tools like Zotero or Mendeley for citation management .
- Ethical Compliance : For studies involving biological systems, adhere to ARRIVE guidelines and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
